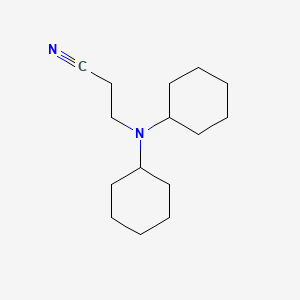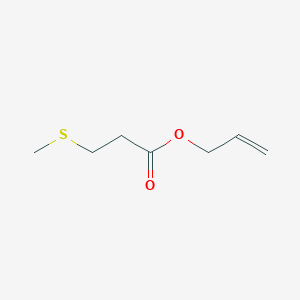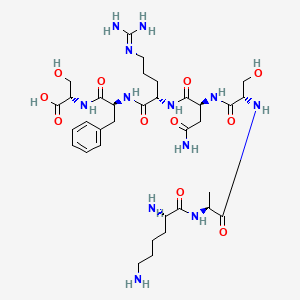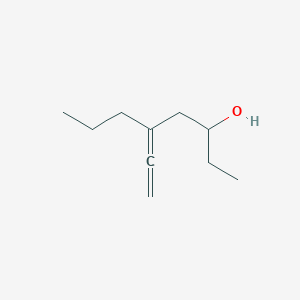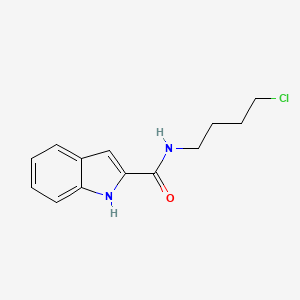![molecular formula C18H14F3N3O B14225410 Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 581810-23-3](/img/structure/B14225410.png)
Urea, N-5-isoquinolinyl-N'-[[3-(trifluoromethyl)phenyl]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is a chemical compound known for its potent antagonistic properties against transient receptor potential vanilloid type 1 (TRPV1) receptors . This compound has garnered significant interest in scientific research due to its ability to block channel activation by vanilloids, heat, and acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of isoquinoline derivatives with trifluoromethylbenzyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, and requires precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
化学反応の分析
Types of Reactions
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted compounds .
科学的研究の応用
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects by selectively binding to and inhibiting TRPV1 receptors. This inhibition blocks the activation of these receptors by vanilloids, heat, and acid, thereby reducing pain and inflammation . The molecular targets involved include the TRPV1 receptor channels, which play a crucial role in sensory neuron signaling .
類似化合物との比較
Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar properties but different chemical structure.
SB-366791: A selective TRPV1 antagonist with a distinct mechanism of action.
AMG 517: A potent TRPV1 antagonist used in pain management research.
Uniqueness
Urea, N-5-isoquinolinyl-N’-[[3-(trifluoromethyl)phenyl]methyl]- is unique due to its high potency and selectivity for TRPV1 receptors. Its ability to block multiple activation pathways (vanilloids, heat, and acid) sets it apart from other TRPV1 antagonists .
特性
CAS番号 |
581810-23-3 |
|---|---|
分子式 |
C18H14F3N3O |
分子量 |
345.3 g/mol |
IUPAC名 |
1-isoquinolin-5-yl-3-[[3-(trifluoromethyl)phenyl]methyl]urea |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-5-1-3-12(9-14)10-23-17(25)24-16-6-2-4-13-11-22-8-7-15(13)16/h1-9,11H,10H2,(H2,23,24,25) |
InChIキー |
KPELIYBHXGTRBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)NC2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


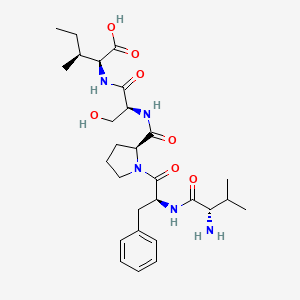
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
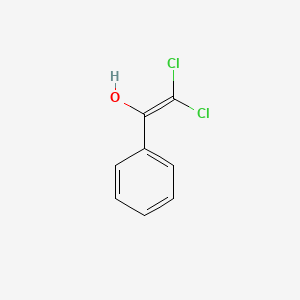
![5,6-Dichloro-2-{[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14225368.png)
